molecular formula C9H11FN2O2S B6166447 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 1250131-24-8

2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B6166447
CAS No.: 1250131-24-8
M. Wt: 230.3
InChI Key:
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Description

2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a fluorinated aromatic amine group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-amino-2-fluorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The aromatic amine group allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-2-fluorophenyl)acetic acid
  • 2-(4-amino-2-fluorophenyl)acetonitrile
  • 4-amino-2-fluorophenylmethanol

Uniqueness

Compared to similar compounds, 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione stands out due to its thiazolidine ring, which imparts unique chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione involves the reaction of 4-amino-2-fluorobenzoic acid with thiosemicarbazide followed by cyclization to form the thiazolidine ring. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "4-amino-2-fluorobenzoic acid", "thiosemicarbazide", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: 4-amino-2-fluorobenzoic acid is reacted with thiosemicarbazide in the presence of sodium acetate and acetic acid to form the intermediate thiosemicarbazone.", "Step 2: The thiosemicarbazone is cyclized by heating with acetic acid to form the thiazolidine ring.", "Step 3: The resulting compound is oxidized with hydrogen peroxide to form 2-(4-amino-2-fluorophenyl)-1lambda6,2-thiazolidine-1,1-dione." ] }

CAS No.

1250131-24-8

Molecular Formula

C9H11FN2O2S

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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